molecular formula C18H38N4O2 B14009717 N~1~,N~6~-Bis[2-(diethylamino)ethyl]hexanediimidic acid CAS No. 5432-14-4

N~1~,N~6~-Bis[2-(diethylamino)ethyl]hexanediimidic acid

Katalognummer: B14009717
CAS-Nummer: 5432-14-4
Molekulargewicht: 342.5 g/mol
InChI-Schlüssel: ZPBIQIGBIGDJHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- is a chemical compound with the molecular formula C18H38N4O2 It is known for its unique structure, which includes two diethylaminoethyl groups attached to a hexanediamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- typically involves the reaction of 1,6-hexanediamine with diethylaminoethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In an industrial setting, the production of Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- can be achieved through a continuous-flow process. This method involves the use of a micro fixed-bed reactor, where the starting materials are continuously fed into the reactor and the product is continuously collected. This approach allows for efficient production with high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of the diethylaminoethyl groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different functional groups replacing the diethylaminoethyl groups.

Wissenschaftliche Forschungsanwendungen

Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Hexanediamide,n1,n6-bis[2-(diethylamino)ethyl]- can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

5432-14-4

Molekularformel

C18H38N4O2

Molekulargewicht

342.5 g/mol

IUPAC-Name

N,N'-bis[2-(diethylamino)ethyl]hexanediamide

InChI

InChI=1S/C18H38N4O2/c1-5-21(6-2)15-13-19-17(23)11-9-10-12-18(24)20-14-16-22(7-3)8-4/h5-16H2,1-4H3,(H,19,23)(H,20,24)

InChI-Schlüssel

ZPBIQIGBIGDJHZ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCNC(=O)CCCCC(=O)NCCN(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.